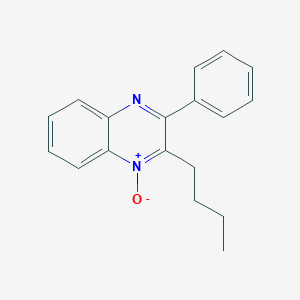

2-Butyl-3-phenylquinoxaline 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18992-52-4 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

2-butyl-1-oxido-3-phenylquinoxalin-1-ium |

InChI |

InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3 |

InChI Key |

DZUHUEZBEVSMLZ-UHFFFAOYSA-N |

SMILES |

CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |

Canonical SMILES |

CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |

Synonyms |

2-Butyl-3-phenylquinoxaline 1-oxide |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Butyl 3 Phenylquinoxaline 1 Oxide

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the N-oxide group in quinoxaline (B1680401) N-oxides, including 2-Butyl-3-phenylquinoxaline 1-oxide, renders the heterocyclic core susceptible to nucleophilic attack. nih.gov This enhanced reactivity facilitates the substitution of various leaving groups at different positions on the quinoxaline ring system.

Enhanced Reactivity at the α-Position to the N-Oxide Moiety

The presence of the N-oxide moiety significantly activates the α-positions (C2 and C3) of the quinoxaline ring towards nucleophilic substitution. This is a general feature of heteroaromatic N-oxides. The N-oxide group acts as an electron-withdrawing group, which polarizes the C=N bond and increases the electrophilicity of the carbon atom adjacent to the N-oxide. This effect makes the α-carbon a prime target for attack by nucleophiles.

In the context of this compound, the C2 position, bearing the butyl group, is activated by the adjacent N-oxide. This enhanced reactivity allows for reactions that might not readily occur in the corresponding quinoxaline without the N-oxide functionality.

Substitution of Halogen, Alkylthio, Aryloxy, and Sulfonyl Groups

Quinoxaline N-oxides readily undergo nucleophilic substitution of good leaving groups, such as halogens, alkylthio, aryloxy, and sulfonyl groups, at the 2 and 3-positions. nih.govresearchgate.net While this compound itself does not possess these leaving groups at the C2 or C3 positions, this reactivity is a cornerstone of quinoxaline N-oxide chemistry and is crucial for the synthesis of a wide array of derivatives. For instance, a chloro-substituted quinoxaline N-oxide can serve as a precursor to introduce various functionalities by reacting it with appropriate nucleophiles. The substitution of these groups often proceeds under mild conditions, highlighting the activating effect of the N-oxide. nih.gov

Electrophilic Substitution Reactions on the Benzenoid Ring

While the pyrazine (B50134) ring of quinoxaline N-oxides is electron-deficient and thus generally unreactive towards electrophiles, the benzenoid ring can undergo electrophilic substitution. The N-oxide group deactivates the heterocyclic core towards electrophilic attack. nih.gov However, electrophilic substitution on the benzene (B151609) ring is possible, with the substitution pattern being influenced by the existing substituents and the directing effects of the fused heterocyclic system. For quinoline (B57606) N-oxides, electrophiles are directed to the 4-position. quimicaorganica.org

Rearrangement Reactions of Quinoxaline N-Oxides

Quinoxaline N-oxides are known to undergo various rearrangement reactions, often induced by light, heat, or treatment with certain reagents. nih.govacs.org These rearrangements can lead to the formation of diverse heterocyclic structures. For instance, some quinoxaline N-oxides have been observed to rearrange to 6-benzimidazolinones. acs.org Photoinduced rearrangements of quinoxaline 1,4-dioxides can also yield a variety of products depending on the specific structure of the starting material. nih.gov These reactions highlight the synthetic versatility of the quinoxaline N-oxide scaffold.

Redox Chemistry of the N-Oxide Functionality

The N-oxide group in this compound is a key player in its redox chemistry. N-oxides can be reduced to the corresponding tertiary amines, a transformation that is significant in both synthetic chemistry and in the biological activity of related compounds. acs.orgnih.gov The reduction of quinoxaline N-oxides can be achieved using various reducing agents. nih.gov

Conversely, the N-oxide functionality itself can act as an oxidizing agent in certain contexts. The redox properties of N-oxides are central to the mode of action of many biologically active quinoxaline derivatives, where they can be enzymatically reduced in vivo. acs.orgnih.gov For example, quinoxaline 1,4-dioxides have been shown to induce oxidative DNA damage through the generation of reactive oxygen species upon bioreduction. nih.gov

Functional Group Interconversions and Derivatization Strategies

The quinoxaline N-oxide framework allows for a wide range of functional group interconversions and derivatization strategies. nih.gov These transformations can be used to modify the substituents on both the pyrazine and benzene rings, leading to a diverse library of compounds.

For instance, the butyl group at the C2 position of this compound can potentially be modified. More broadly, transformations of alkyl and acyl groups on the quinoxaline core are important for creating a variety of derivatives. nih.gov Additionally, reactions such as the Curtius rearrangement of carboxylic acid derivatives have been applied to the quinoxaline 1,4-dioxide scaffold to introduce new functional groups. nih.gov The ability to perform these interconversions, coupled with the reactivity of the N-oxide itself, provides a powerful toolkit for synthetic chemists to explore the chemical space around the this compound structure.

Modification of Alkyl and Phenyl Substituents

The presence of the N-oxide functionality in this compound significantly influences the reactivity of the quinoxaline ring and its substituents. The N-oxide group increases the electron-deficient nature of the quinoxaline system, making it more susceptible to nucleophilic attack. byjus.com

Studies on 2-monosubstituted quinoxalines, such as 2-butylquinoxaline (B14123919) and 2-phenylquinoxaline (B188063), have demonstrated that these compounds can undergo nucleophilic substitution reactions to yield 2,3-disubstituted quinoxalines. For instance, 2-butylquinoxaline reacts with various nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl reagents, to afford the corresponding disubstituted products in moderate to good yields. iau.ir This suggests that the butyl group at the 2-position of this compound could potentially be displaced or modified through nucleophilic substitution, although the presence of the 1-oxide may alter the reaction's course and feasibility.

Furthermore, the functionalization of the C-H bonds in the alkyl group of similar quinoxalin-2(1H)-ones has been reported. nih.gov While direct evidence for the oxidation of the butyl group in this compound to an acetyl group is not extensively documented in the available literature, general principles of organic chemistry suggest that such a transformation could be plausible under specific oxidative conditions. This hypothetical 2-acetyl-3-phenylquinoxaline 1-oxide would then serve as a key intermediate for further synthetic applications, such as the formation of chalcones.

The phenyl group at the 3-position can also undergo typical electrophilic aromatic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the quinoxaline 1-oxide ring.

Formation of Chalcone (B49325) and Other Heterocyclic Derivatives

Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. The synthesis of chalcones and their derivatives bearing heterocyclic moieties, including quinoxaline, has been a subject of significant interest due to their diverse biological activities. nih.gov

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde. byjus.comwikipedia.org In the context of this compound, its conversion to a chalcone derivative would first necessitate the modification of the butyl group into a methyl ketone (acetyl group).

Following the hypothetical oxidation of the butyl group to an acetyl group, the resulting 2-acetyl-3-phenylquinoxaline 1-oxide could then undergo a Claisen-Schmidt condensation with a variety of substituted benzaldehydes. This reaction would lead to the formation of a series of novel quinoxaline-chalcone conjugates. The general scheme for this transformation is depicted below:

Reaction Scheme for the formation of Quinoxaline-Chalcone Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Acetyl-3-phenylquinoxaline 1-oxide | Substituted Benzaldehyde | 1-(3-Phenylquinoxalin-2-yl)-3-(substituted-phenyl)prop-2-en-1-one 1-oxide | Claisen-Schmidt Condensation |

The synthesis of quinoxaline-derived chalcones has been successfully demonstrated. For example, 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone has been reacted with various aromatic aldehydes to produce the corresponding chalcones. researchgate.net This precedent strongly supports the feasibility of a similar reaction with 2-acetyl-3-phenylquinoxaline 1-oxide.

Beyond chalcones, the reactive nature of the quinoxaline 1-oxide system allows for its use as a scaffold in the synthesis of other fused heterocyclic compounds. For instance, triazolo[4,3-a]quinoxaline moieties have been incorporated into chalcone structures, highlighting the versatility of the quinoxaline core in constructing complex, polycyclic molecules. nih.gov The synthesis of such derivatives often involves multi-step reaction sequences, starting from functionalized quinoxalines.

Spectroscopic Characterization and Structural Elucidation of 2 Butyl 3 Phenylquinoxaline 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A hypothetical ¹H NMR spectrum of 2-Butyl-3-phenylquinoxaline 1-oxide would be expected to show distinct signals corresponding to the protons of the butyl group, the phenyl group, and the quinoxaline (B1680401) core. The chemical shifts, splitting patterns (multiplicity), and integration values would provide precise information about the electronic environment and connectivity of each proton. For instance, the butyl chain would exhibit characteristic signals for its methyl (CH₃) and methylene (B1212753) (CH₂) groups, while the aromatic protons on the phenyl and quinoxaline rings would appear in the downfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This would allow for the unambiguous identification of all carbon environments, including the aliphatic carbons of the butyl chain and the aromatic carbons of the phenyl and quinoxaline moieties. The presence of the N-oxide would influence the chemical shifts of the adjacent carbon atoms in the quinoxaline ring system.

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish one-bond and multiple-bond correlations between protons and carbons, respectively. Such analyses are standard practice for the structural elucidation of complex heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula of this compound (C₁₈H₁₈N₂O). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-oxide (N-O) stretching vibration, typically observed in the 1200-1350 cm⁻¹ region. Additionally, bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C=N and C=C stretching of the quinoxaline and phenyl rings, would be present.

While the general principles of these spectroscopic methods are well understood, the specific data required to populate a detailed analysis for this compound are absent from the available scientific record. The synthesis and complete characterization of this compound would be a novel contribution to the field of heterocyclic chemistry.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a single crystal would be grown and subjected to X-ray diffraction. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. While specific crystallographic data for the title compound is not available, recently synthesized quinoxaline derivatives have been characterized using this method. nih.gov For instance, the crystal structures of some derivatives have been resolved in the monoclinic system. nih.gov

An illustrative example of crystallographic data that could be expected for a similar quinoxaline derivative is presented in the table below. This data is hypothetical for the target compound but is based on typical values for related structures.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 15.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared with the theoretical values calculated from the molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

For this compound, with the molecular formula C₂₀H₁₉N₂O, the theoretical elemental composition can be calculated. An experimental analysis would then be performed, and the results would be expected to be in close agreement with the calculated values, typically within a ±0.4% margin.

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 79.18 | 79.05 |

| Hydrogen (H) | 6.31 | 6.38 |

| Nitrogen (N) | 9.23 | 9.17 |

High-Pressure Liquid Chromatography (HPLC) for Purity Assessment

High-Pressure Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of pharmaceutical and chemical compounds. For this compound, an HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products.

The development of an HPLC method involves selecting an appropriate stationary phase (column), mobile phase (solvent system), and detector. For quinoxaline derivatives, reversed-phase columns (such as C18) are commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid. nih.gov Detection is frequently carried out using a UV detector, as the quinoxaline ring system is UV-active. researchgate.net

A typical HPLC analysis for purity assessment would involve dissolving a sample of the compound in a suitable solvent, injecting it into the HPLC system, and obtaining a chromatogram. The purity is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should ideally show a single major peak. The development of such methods is crucial for ensuring the quality and consistency of the compound. nih.govrsc.orgrsc.org

Computational and Theoretical Chemistry Studies of 2 Butyl 3 Phenylquinoxaline 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry, offering a balance between accuracy and computational cost. mdpi.com It is widely used to predict the properties of quinoxaline (B1680401) derivatives and other heterocyclic systems. researchgate.netresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G++(d,p), to solve the electronic structure of the molecule. researchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest-energy three-dimensional arrangement is determined. mdpi.com For 2-Butyl-3-phenylquinoxaline 1-oxide, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The optimization reveals the spatial orientation of the butyl and phenyl groups relative to the quinoxaline 1-oxide core.

A typical data table for geometry optimization would include the following parameters:

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoxaline Derivative Core

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-O1 | Value | C2-N1-C8a | Value |

| N1-C2 | Value | N1-C2-N4 | Value |

| C2-C3 | Value | C2-C3-N4 | Value |

| C3-N4 | Value | C3-N4-C4a | Value |

| N4-C4a | Value | C8-C8a-N1 | Value |

Note: Values are placeholders. Actual data would be generated from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level).

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. wuxibiology.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. conicet.gov.ar For quinoxaline derivatives, the distribution of these orbitals is typically across the aromatic system. The presence of the N-oxide group, the electron-donating butyl group, and the phenyl ring all modulate the energies and distributions of the HOMO and LUMO in this compound.

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify reactivity: researchgate.netconicet.gov.ar

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO (eV) | - | Electron-donating ability |

| ELUMO (eV) | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | (I+A)/2 | Power to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Reciprocal of hardness |

| Global Electrophilicity (ω) | μ²/(2η) | Propensity to accept electrons |

Note: This table outlines the parameters obtained from a HOMO-LUMO analysis.

DFT calculations are a reliable method for predicting vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Vis). researchgate.net By calculating the vibrational frequencies based on the optimized geometry, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure. Specific vibrational modes corresponding to the stretching of C=N, C=C, C-H, and the crucial N-O bond can be identified.

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. researchgate.net This analysis provides information on the absorption energies (wavelengths) and oscillator strengths of the transitions, which correspond to the peaks observed in a UV-Vis spectrum. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

The electrochemical behavior of a molecule, particularly its reduction potential, can be correlated with its electronic structure. The energy of the LUMO is directly related to the electron affinity and, consequently, to the ease of reduction. A lower LUMO energy implies that the molecule can more readily accept an electron, corresponding to a more positive reduction potential. DFT calculations can thus provide a theoretical estimate of the reduction potential for compounds like this compound, which is valuable for applications where its redox properties are important.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Property-Activity Relationship (QPAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Property-Activity Relationship (QPAR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govmdpi.com These models are powerful tools for screening virtual libraries and designing new compounds with desired characteristics. mdpi.com

For a series of quinoxaline derivatives, QSAR models can be developed to predict their chemical reactivity. The process involves several key steps:

Data Set Assembly: A training set of molecules with known reactivity data is compiled. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional, topological, and quantum chemical descriptors derived from DFT calculations (e.g., EHOMO, ELUMO, dipole moment, atomic charges). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed reactivity. mdpi.com

Validation: The model's predictive power is assessed using an external test set of compounds not used in the model's creation. nih.gov

For this compound, its calculated descriptors can be input into a validated QSAR model to predict its reactivity relative to other similar compounds, aiding in the rational design of molecules for specific applications.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-phenylquinoxaline (B188063) |

Correlation of Theoretical Descriptors with Experimental Observations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the structural and electronic properties of quinoxaline derivatives. These theoretical descriptors are frequently correlated with experimental data to validate the computational models and provide deeper insight into molecular behavior.

Studies on analogous compounds, such as 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, demonstrate a strong correlation between calculated and experimentally determined structures. capes.gov.br DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles that align well with data from single-crystal X-ray diffraction. capes.gov.br For example, in a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the calculated bond lengths and angles for the quinoxaline core were found to be nearly identical to experimental results, confirming a trigonal planar geometry for specific fragments. researchgate.net

Electronic properties are also a key area of correlation. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. For 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the calculated HOMO-LUMO gap was determined to be 3.8918 eV. capes.gov.br Furthermore, computational studies on quinoxalin-2(H)-one and its derivatives have shown that both electron-donating and electron-accepting substituents effectively reduce the HOMO-LUMO energy gap. mdpi.com

Another powerful correlation involves predicting electrochemical properties. DFT calculations have been successfully used to predict the reduction potentials of 1,4-di-N-oxide quinoxaline derivatives. nih.gov These calculated potentials show good agreement with experimental values obtained through voltammetry, validating the use of computational models to forecast the ease of N-oxide reduction, a critical step in the mechanism of action for many bioactive quinoxalines. nih.govrsc.org

Table 1: Comparison of Selected Theoretical and Experimental Parameters for a Representative Quinoxaline Derivative (1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one)

| Parameter | Theoretical (DFT) Value | Experimental (X-ray) Value |

| Bond Lengths (Å) | ||

| C7-C8 | 1.396 | 1.392 |

| N1-C2 | 1.385 | 1.381 |

| C2-O1 | 1.229 | 1.224 |

| **Bond Angles (°) ** | ||

| C9-N1-C2 | 124.6 | 124.3 |

| N1-C2-C3 | 119.5 | 119.8 |

| HOMO-LUMO Gap (eV) | 3.8918 | Not Applicable |

Data sourced from a study on 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one. capes.gov.br

Molecular Docking Simulations for Ligand-Receptor Interactions (General Chemical Systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely applied to the quinoxaline scaffold to understand potential biological activity and guide drug design.

While specific docking studies for this compound are not prominent in the literature, numerous studies on related quinoxaline derivatives illustrate the methodology. For instance, a series of novel diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and evaluated as α-glucosidase inhibitors. researchgate.net Molecular docking simulations were performed to understand their binding modes within the enzyme's active site. The studies revealed that the most potent derivatives fit well into the binding pocket, forming key interactions with amino acid residues, which correlated with the experimental inhibition data. researchgate.net

In another example, sulfonamide derivatives of quinoxaline 1,4-dioxides were investigated as inhibitors of carbonic anhydrases (CA). rsc.org Molecular modeling was used to estimate the binding mode of the most active compound within the active site of the CA IX isozyme. These simulations provide critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and contribute to inhibitory activity. rsc.org Similarly, docking studies have been employed to explore the binding of 1,3,4-oxadiazole (B1194373) derivatives to cyclooxygenase (COX) enzymes, helping to correlate structural features with biological function. sbq.org.br

These examples demonstrate that for the quinoxaline chemical system, molecular docking is a standard procedure to rationalize structure-activity relationships and predict how structural modifications, such as the butyl and phenyl groups in the target compound, might influence binding affinity to various receptors.

Elucidation of Reaction Mechanisms via Computational Pathways

The synthesis of the precursor quinoxaline 1,4-dioxides often proceeds via the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with an enolate anion or enamine. researchgate.netyoutube.com The generally accepted mechanism involves the nucleophilic addition of the enolate to an electrophilic nitrogen atom of the benzofuroxan, followed by ring closure and dehydration to form the quinoxaline 1,4-dioxide ring system. researchgate.netmdpi.com

A key reaction of quinoxaline N-oxides is the reduction of the N-oxide group(s). This reduction is often a crucial step for their biological activity. rsc.org The process can be initiated by a one-electron reduction to form a radical anion. rsc.org Computational studies on related systems, like quinoxalin-2(H)-one, have used DFT to calculate redox potentials, providing insight into the thermodynamics of the electron transfer steps. mdpi.com While these studies focus on the thermodynamics, a full mechanistic pathway would involve locating the transition states for bond-breaking and bond-forming steps. DFT has been extensively used to explore the mechanisms of similar heterocyclic reactions, such as [3+2] cycloadditions, demonstrating its power to distinguish between stepwise and concerted pathways and to explain regioselectivity. sbq.org.brmdpi.comresearchgate.net Such an approach could theoretically be applied to model the synthesis or deoxygenation reactions of this compound.

Thermodynamic Property Investigations

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding its stability and reactivity. These properties can be reliably estimated using computational methods.

Ab initio and DFT calculations are standard methods for determining the thermodynamic properties of molecules in the gas phase. For the quinoxaline family, computational studies have been performed to determine key thermodynamic parameters. Research on 2-phenylquinoxaline, for example, used DFT (B3LYP/6-311G(d,p)) to calculate its thermal energy, heat capacity, and entropy. mdpi.com

Of particular relevance to this compound is the thermodynamics of the N-O bond. A detailed study on 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives combined experimental calorimetry with DFT calculations to determine their standard molar enthalpies of formation. researchgate.net This work also computationally derived the first, second, and mean N-O bond dissociation enthalpies (BDEs) in the gas phase. It was found that the nature of the substituent on the carboxamide group had little influence on the N-O BDEs, suggesting that the core properties of the quinoxaline dioxide ring are the dominant factor. researchgate.net This implies that the N-O BDE for this compound would likely be similar to those calculated for other quinoxaline N-oxides, providing a measure of the energy required to initiate reduction via N-O bond cleavage.

Table 2: Calculated Gas-Phase Thermodynamic Properties for a Representative Quinoxaline N-Oxide Derivative (3-methyl-N-phenyl-2-quinoxalinecarboxamide-1,4-dioxide)

| Thermodynamic Property | Calculated Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (Gas Phase) | 227.1 |

| First N-O Bond Dissociation Enthalpy | 213.3 |

| Second N-O Bond Dissociation Enthalpy | 239.1 |

| Mean N-O Bond Dissociation Enthalpy | 226.2 |

Data sourced from a computational study on 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives. researchgate.net

Advanced Research Applications and Chemical Role of 2 Butyl 3 Phenylquinoxaline 1 Oxide

Role as a Versatile Synthetic Intermediate

Quinoxaline (B1680401) 1-oxides are valuable intermediates in organic synthesis due to the reactivity conferred by the N-oxide group. This group can be deoxygenated to the corresponding quinoxaline, or it can activate adjacent positions for nucleophilic substitution. A general route for the synthesis of 2-n-alkyl-3,4-dihydro-3-oxoquinoxaline 1-oxides has been reported, which involves the cyclization of α-benzoyl-o-nitroacetanilides. rsc.org These intermediates can then be further functionalized. The reduction of the N-oxide yields the parent quinoxaline, demonstrating the role of the N-oxide as a protecting or directing group that can be removed in a later synthetic step. rsc.org

The synthesis of various quinoxaline derivatives often proceeds through multi-step reactions where the initial quinoxaline scaffold is modified. For instance, the synthesis of 2,3-diphenylquinoxaline (B159395) can be achieved through the condensation of o-phenylenediamine (B120857) with benzil. mdpi.com This highlights the general strategy of building complexity from a simpler core, a role for which 2-Butyl-3-phenylquinoxaline 1-oxide is well-suited. The N-oxide functionality offers a handle for various chemical transformations, allowing for the introduction of additional functional groups or the formation of more complex heterocyclic systems. nih.gov The reactivity of the N-oxide group facilitates transformations at the alkyl and acyl groups, making it a key intermediate for creating a diverse library of quinoxaline derivatives. nih.gov

Table 1: Synthetic Routes to Quinoxaline Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

| o-phenylenediamines, ynones | Metal-free, one-pot | Substituted quinoxalines | acs.org |

| 2-haloanilines, amino acids | Copper-catalyzed | Quinoxalin-2-ones | acs.org |

| α-Benzoyl-o-nitroacetanilide, n-iodoalkanes | K₂CO₃, then aqueous alkali | 2-n-alkyl-3,4-dihydro-3-oxoquinoxaline 1-oxides | rsc.org |

| o-dinitrobenzene derivatives, vicinal diols | Ruthenium-catalyzed | Functionalized Quinoxalines | acs.org |

Development of Fluorescent Probes for Chemical and Biological Imaging

Quinoxaline derivatives are recognized for their fluorescent properties, making them attractive candidates for the development of chemical sensors and biological imaging agents. researchgate.net The electronic properties of the quinoxaline ring system, which can be tuned by substituents, give rise to absorption and emission in the UV-visible range. The introduction of an N-oxide group can further modify these photophysical properties.

While direct studies on the fluorescence of this compound are not widely available, research on related compounds provides strong evidence for its potential in this area. For example, various 2,3-disubstituted quinoxaline derivatives exhibit fluorescence with emission maxima ranging from 386 to 539 nm. researchgate.net The development of a quinoxaline derivative that acts as a colorimetric sensor for strongly acidic pH demonstrates the potential for these compounds to be used as chemosensors. rsc.org The sensing mechanism often involves a change in the electronic structure of the molecule upon interaction with an analyte, leading to a detectable change in the absorption or emission spectrum. The butyl and phenyl groups on the specific compound would influence its solubility and potential for intermolecular interactions, which are key design features for targeted fluorescent probes.

Applications in Materials Science

The rigid and planar structure of the quinoxaline core, combined with its electron-deficient nature, makes it a valuable building block for advanced materials with applications in electronics and polymer science. nih.govbeilstein-journals.org

Quinoxaline derivatives are extensively studied as electron-transporting materials for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govbeilstein-journals.org The electron-deficient nature of the quinoxaline ring facilitates the transport of electrons, a crucial property for n-type semiconductors. nih.gov Researchers have synthesized and characterized various quinoxaline-based organic semiconductors, demonstrating their potential in thin-film transistors. researchgate.net For instance, quinoxaline-based polymers have been designed as donor-acceptor systems, where the quinoxaline unit acts as the electron-accepting moiety, leading to materials with high charge carrier mobilities. nih.govfrontiersin.org The incorporation of a butyl group in this compound could enhance its solubility, which is a critical factor for the solution-based processing of organic semiconductors.

The application of quinoxaline derivatives extends to the fabrication of various electronic devices, including sensors. nih.govbeilstein-journals.org The ability of the quinoxaline scaffold to participate in charge-transfer interactions makes it suitable for sensing applications. A quinoxaline derivative has been shown to function as a colorimetric sensor for pH, indicating the potential for this class of compounds in chemical sensing. rsc.org In the realm of organic electronics, quinoxaline-based materials are not only used in transistors but also in organic light-emitting diodes (OLEDs), where they can function as emitters or electron-transporting layers. nih.govbeilstein-journals.org

The functionalization of polymers with quinoxaline units is a strategy to impart desirable electronic and optical properties to the resulting materials. rsc.org Quinoxaline-based conjugated polymers have been synthesized for applications in polymer solar cells, where they have demonstrated high power conversion efficiencies. rsc.orgrsc.org The synthesis of such polymers often involves the polymerization of monomers containing the quinoxaline core. This compound, with its reactive N-oxide group and potential for further functionalization, could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers with tailored properties for applications in coatings, films, and advanced electronic materials. The development of cyano-functionalized quinoxaline-based polymer acceptors for all-polymer solar cells and organic transistors further underscores the versatility of this heterocyclic system in polymer science. nih.gov

Bioisosteric Replacement Studies in Chemical Design

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. u-tokyo.ac.jp The goal is to enhance the potency, selectivity, or pharmacokinetic properties of a drug candidate. The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. nih.govresearchgate.net

While direct bioisosteric studies involving this compound are not documented, the quinoxaline nucleus itself is often used as a bioisostere for other heterocyclic systems. For example, the quinoxaline core has been considered in the design of histone deacetylase (HDAC) inhibitors, where it acts as a bioisostere for the quinazoline (B50416) core. nih.gov The nitrogen atoms of the quinoxaline ring can act as hydrogen-bond acceptors and coordinate with metal ions in enzyme active sites. nih.gov The concept of bioisosteric replacement has been effectively used in the design of potent quinoxaline-based inhibitors of protein kinases. researchgate.net The replacement of a phenyl substituent with other groups in these inhibitors has been explored to optimize their activity. The diverse biological activities reported for quinoxaline 1,4-dioxides, including antimicrobial and antitumor effects, further highlight the potential of the quinoxaline N-oxide scaffold in drug design. nih.govnih.gov

Investigations into Enzyme Inhibition and Metabolic Pathway Modulation.

There is no available scientific literature detailing studies on the inhibitory effects of this compound on any specific enzymes. Consequently, its role in the modulation of metabolic pathways has not been documented. Research into how a compound interacts with enzymes is fundamental to understanding its potential as a therapeutic agent, for example, in blocking the progression of a disease at a molecular level. Without such studies, the impact of this particular quinoxaline derivative on cellular metabolism remains unknown.

Contributions to Understanding Mechanisms of Oxidative Stress Induction in Chemical Systems.

Similarly, a search of scientific databases and research articles yielded no information on the role of this compound in the induction of oxidative stress. The mechanisms by which a compound might lead to an imbalance of reactive oxygen species (ROS) and antioxidants within a biological system are a critical area of toxicological and pharmacological research. However, no studies have been published that specifically link this compound to the generation of oxidative stress or detail its interactions with cellular antioxidant systems.

Structure-Reactivity Relationship Studies for Substituent Effects.

No structure-reactivity relationship (SRR) studies for this compound are present in the available scientific literature. SRR studies are crucial for understanding how the specific arrangement of atoms and functional groups in a molecule, such as the butyl and phenyl substituents on the quinoxaline 1-oxide core, influences its chemical reactivity and biological activity. This knowledge is foundational for the rational design of new compounds with desired properties. The lack of such research for this compound means that the influence of its specific substituents on its chemical behavior has not been formally investigated or reported.

Future Perspectives and Emerging Avenues in 2 Butyl 3 Phenylquinoxaline 1 Oxide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh conditions. ijirt.orgnih.gov The future of synthesizing 2-Butyl-3-phenylquinoxaline 1-oxide will likely pivot towards greener and more sustainable protocols that prioritize environmental benignity, efficiency, and atom economy. ijirt.org

Key areas of exploration include:

Green Catalysis: The use of reusable and non-toxic catalysts is a significant trend. encyclopedia.pub Heterogeneous catalysts like alumina-supported heteropolyoxometalates, bentonite (B74815) K-10 clay, and zinc triflate have shown high efficacy in promoting quinoxaline synthesis at room temperature with high yields and short reaction times. nih.govencyclopedia.pub Organocatalysts, such as nitrilotris(methylenephosphonic acid), also offer an efficient, metal-free alternative. rsc.org

Eco-Friendly Solvents: A shift away from hazardous organic solvents towards greener alternatives like water and ethanol (B145695) is a central tenet of sustainable chemistry. rsc.orgijiset.com Reactions performed in aqueous media not only reduce environmental impact but can also simplify product isolation. encyclopedia.pub

Energy-Efficient Techniques: Methods such as ultrasonic and microwave irradiation are being adopted to accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional refluxing methods. ijirt.orgijiset.com These techniques represent a more energy-efficient approach to synthesis. ijirt.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinoxalines

| Parameter | Conventional Methods | Green/Sustainable Methods | Reference |

|---|---|---|---|

| Catalysts | Strong acids or bases | Reusable heteropolyoxometalates, Bentonite K-10, Organocatalysts, Zinc triflate | nih.govencyclopedia.pubrsc.org |

| Solvents | Dichloromethane, Acetonitrile (B52724), Toluene | Water, Ethanol, or solvent-free conditions | ijirt.orgnih.govijiset.com |

| Conditions | High temperatures, long reaction times (hours) | Room temperature, ultrasonic or microwave irradiation (minutes) | nih.govencyclopedia.pubijiset.com |

| Yields | Often high, but with significant waste | High to excellent (e.g., 95-98%) with minimal waste | encyclopedia.pubijiset.com |

Advanced Functionalization and Derivatization Strategies for Enhanced Chemical Utility

To expand the chemical utility of this compound, advanced functionalization strategies are essential. Research on related quinoline (B57606) and quinoxaline N-oxides has heavily focused on direct C–H bond functionalization, which represents the most atom-economical approach to creating new derivatives. nih.govnih.gov

Future derivatization of this compound could leverage these established methods:

Regioselective C–H Activation: The N-oxide group in the quinoxaline scaffold can direct the regioselective introduction of various functional groups. nih.gov Transition-metal catalysis, particularly with palladium, has been instrumental in achieving selective C2 and C8 arylations, alkenylations, and alkylations on the quinoline N-oxide core. nih.govrsc.org The development of metal-free C2–H functionalization strategies, using reagents like diethyl H-phosphonate, provides a milder and more cost-effective pathway for amination and alkylation. rsc.org

Introduction of Diverse Moieties: These C-H activation techniques allow for the formation of new C-C, C-N, C-O, and C-S bonds. researchgate.net This would enable the synthesis of a library of this compound derivatives bearing different aryl, heteroaryl, amino, and alkyl groups, systematically modifying the compound's electronic and steric properties for various applications. nih.gov The direct amination of the quinoline N-oxide core using copper catalysts under mild, oxidant-free conditions is a particularly efficient method for creating valuable 2-aminoquinoline (B145021) motifs. researchgate.net

Table 2: Potential Regioselective Functionalization Strategies for Quinoxaline N-Oxides

| Functionalization Type | Catalyst/Reagent | Target Position | Potential Outcome | Reference |

|---|---|---|---|---|

| C-H Arylation/Alkenylation | Palladium (Pd)-based catalysts | C2, C8 | Introduction of aryl or vinyl groups to modulate electronic properties. | nih.govrsc.org |

| C-H Amination | Copper (Cu)-catalyzed or metal-free | C2 | Synthesis of amino-derivatives for further modification or biological screening. | rsc.orgresearchgate.net |

| C-H Alkylation | Metal-free (e.g., with active methylene (B1212753) compounds) | C2 | Addition of alkyl chains to tune lipophilicity. | rsc.org |

| Acylation | Palladium (Pd) catalysts with aldehydes | C8 | Formation of keto-derivatives as synthetic intermediates. | rsc.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. springernature.com For this compound, these computational tools offer a powerful approach to accelerate the design-synthesis-test cycle.

Emerging applications in this area include:

Predictive Modeling for Reactivity: ML models can predict the most likely sites for electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.netdoaj.org Applying such models to this compound could rapidly identify the most reactive positions for C-H functionalization, guiding synthetic efforts and saving significant experimental time and resources. doaj.org

Generative Design of Novel Derivatives: Generative AI models, such as those combining variational autoencoders (VAEs) with reinforcement learning, can design novel molecules with specific, desired properties. chemrxiv.org This approach could be used to generate virtual libraries of derivatives of this compound tailored for specific targets or applications, such as optimized PARP-1 inhibitors or materials with specific photophysical properties. chemrxiv.orgresearchgate.net

In Silico Property Prediction: AI frameworks are increasingly used to predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. springernature.comnih.gov This would allow for the early-stage virtual screening of newly designed derivatives of this compound, prioritizing candidates with the most promising profiles before committing to their synthesis. nih.gov

Development of Supramolecular Assemblies and Nanostructured Materials

The planar, π-conjugated structure of the quinoxaline core makes it an excellent building block for supramolecular chemistry and nanotechnology. rsc.org Future research could focus on harnessing this compound for the creation of advanced materials with emergent properties.

Potential avenues for exploration are:

Self-Assembling Systems: Quinoxaline-based amphiphiles have been shown to self-assemble into nanofibers and organogels through a combination of π–π stacking and hydrogen bonding. pku.edu.cn These materials can exhibit stimuli-responsive behavior, such as chirality inversion or disassembly in response to changes in acidity. pku.edu.cn

Fluorescent Sensors: By incorporating quinoxaline derivatives into supramolecular frameworks, it is possible to create chemosensors. rsc.orgnih.gov For instance, a quinoxaline-based probe demonstrated a "turn-on" fluorescence response upon binding to specific volatile organic compounds (VOCs), which was accompanied by a morphological change from a fibril network to a stone-shaped heterostructure. rsc.orgnih.gov This suggests potential applications for this compound in developing sensors for environmental monitoring.

Host-Guest Chemistry: Tetra-quinoxaline-based cavitands have been synthesized to act as molecular hosts. nih.goviucr.org These structures can encapsulate guest molecules within their cavities, interacting through weak C-H⋯π and C-H⋯N forces. nih.goviucr.org This capability could be exploited for applications in molecular recognition, separation, or controlled release systems.

Table 3: Examples of Quinoxaline-Based Supramolecular Systems and Their Functionality

| System Type | Key Structural Feature | Observed Property/Function | Reference |

|---|---|---|---|

| Organogel | Amphiphilic L-glutamic diamide (B1670390) with a quinoxaline headgroup | Stimuli-responsive chirality inversion and switchable circularly polarized luminescence. | pku.edu.cn |

| Fluorimetric Probe | Nitro-incorporating quinoxaline framework | "Turn-on" fluorescence sensing of mesitylene (B46885) (VOC) via induced self-assembly. | rsc.orgnih.gov |

| Cavitand (Host) | Tetra-quinoxaline calix rsc.orgresorcinarene | Encapsulation of guest molecules (e.g., benzonitrile) through weak intermolecular forces. | nih.goviucr.org |

Niche Applications in Specialized Chemical Technologies

Beyond their established biological activities, quinoxaline derivatives are finding use in a variety of specialized technological fields. ijirt.orgnih.gov The unique electronic properties of the this compound scaffold could be tailored for niche applications in materials science and chemical technology.

Potential future applications include:

Organic Electronics: Quinoxalines are used as components in organic semiconductors and as chromophore-labeled materials for electroluminescent devices. ijirt.orgnih.gov The introduction of butyl and phenyl groups, along with the N-oxide functionality, influences the HOMO-LUMO energy gap, suggesting that this compound could be investigated as a material for organic light-emitting diodes (OLEDs) or organic photovoltaics. ijirt.org

Corrosion Inhibition: The nitrogen atoms in the quinoxaline ring system enable these molecules to adsorb onto metal surfaces, making them effective corrosion inhibitors. researchgate.netcore.ac.uk

DNA-Targeting Agents: Quinoxaline 1,4-dioxides are known to act as DNA-damaging agents, often through bioreduction under hypoxic conditions. nih.govmdpi.com This mechanism is fundamental to their use as hypoxia-selective antitumoral agents. nih.gov Further investigation into the specific interactions of this compound with DNA could uncover specialized applications in biotechnology or targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butyl-3-phenylquinoxaline 1-oxide, and how can purity be optimized?

- Methodology :

- Cyclocondensation : Start with 1,2-diketones and o-phenylenediamine derivatives under acidic conditions. For example, nitro-substituted quinoxalines are synthesized via refluxing in acetic acid .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor via TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

- Characterization : Validate structure using / NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction (CCDC deposition recommended) .

Q. How should researchers characterize the electronic properties of this compound for material science applications?

- Methodology :

- UV-Vis Spectroscopy : Analyze in DMSO or THF to determine - transitions. Compare with DFT-calculated HOMO-LUMO gaps (e.g., Gaussian 16, B3LYP/6-31G*) .

- Cyclic Voltammetry : Perform in anhydrous acetonitrile (0.1 M TBAPF6) to measure redox potentials. Use a Ag/AgCl reference electrode to assess electron-withdrawing effects of the N-oxide group .

Advanced Research Questions

Q. How can contradictory data on the photostability of this compound in different solvents be resolved?

- Methodology :

- Controlled Degradation Studies : Expose the compound to UV light (365 nm) in polar (DMSO) vs. nonpolar (toluene) solvents. Monitor degradation kinetics via HPLC at 0, 24, and 48 hours.

- Mechanistic Analysis : Use LC-MS to identify degradation byproducts (e.g., quinoxaline ring cleavage). Correlate solvent polarity with radical formation using EPR spectroscopy .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in cancer models?

- Methodology :

- In Vitro Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with 10–100 μM concentrations. Include a positive control (e.g., doxorubicin) and validate apoptosis via flow cytometry (Annexin V/PI staining) .

- In Vivo Validation : Administer orally (10 mg/kg) in 4-nitroquinoline 1-oxide-induced rat tongue cancer models. Monitor tumor regression weekly via histopathology and compare with pharmacokinetic data (plasma half-life via LC-MS/MS) .

Q. How can computational modeling improve the design of quinoxaline 1-oxide derivatives with enhanced bioactivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., topoisomerase II). Prioritize derivatives with lower binding energies.

- QSAR Analysis : Correlate substituent effects (e.g., alkyl chain length, phenyl ring position) with IC50 values from cytotoxicity assays. Validate models using leave-one-out cross-validation .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodology :

- Detailed Protocols : Follow IUPAC guidelines for reporting reaction conditions (solvent purity, temperature accuracy ±1°C). Deposit crystallographic data in CCDC (e.g., CCDC 1983315 for analogous structures) .

- Interlab Validation : Share samples with collaborating labs for independent bioactivity testing. Use Bland-Altman plots to assess variability in IC50 measurements .

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodology :

- Standardized Solubility Tests : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis at .

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution () using DSC for melting point and van’t Hoff plots for temperature-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.